molecular formula C5H6N4O2S B053499 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 111493-51-7

4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B053499
CAS No.: 111493-51-7
M. Wt: 186.19 g/mol
InChI Key: JGZOHDBQDBMFHM-UHFFFAOYSA-N
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Description

4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is known for its regioselectivity and efficiency.

Industrial Production Methods: Industrial production of this compound often employs eco-friendly catalysts such as Amberlyst-70, which is nontoxic, thermally stable, and cost-effective . The use of heterogeneous catalytic systems and ligand-free conditions are also prevalent in industrial settings to ensure high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications .

Properties

IUPAC Name

4-cyano-2-methylpyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-9-5(12(7,10)11)4(2-6)3-8-9/h3H,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZOHDBQDBMFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111493-51-7
Record name 4-cyano-1-methyl-1H-pyrazole-5-sulfonamide
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